molecular formula C13H19NO B1622606 3-Methyl-n-(2-phenylethyl)butanamide CAS No. 53181-99-0

3-Methyl-n-(2-phenylethyl)butanamide

Cat. No.: B1622606
CAS No.: 53181-99-0
M. Wt: 205.3 g/mol
InChI Key: GIOFEZBLCNCEBN-UHFFFAOYSA-N
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Description

3-Methyl-n-(2-phenylethyl)butanamide is a synthetic organic compound provided for research and analytical purposes. This substance is structurally characterized as an amide and shares a phenethylamide backbone with certain compounds studied in neuropharmacology, suggesting potential utility in foundational scientific investigations. Research Applications and Value This compound is of significant interest in specialized research areas. Its primary application is as a reference standard in mass spectrometry and other analytical techniques. Researchers utilize it to develop and validate methods for identifying and quantifying novel psychoactive substances (NPS), a critical step in forensic and clinical toxicology . In neuropharmacology , its structural profile may support studies aimed at exploring structure-activity relationships (SAR) of synthetic ligands, contributing to a deeper understanding of receptor interactions. Mechanism of Action & Research Context While a specific mechanism of action for this compound has not been formally established, research on structurally related molecules provides context. Certain compounds with a phenethylamide scaffold are known to interact with central nervous system receptors . This compound may serve as a useful chemical probe in vitro to help scientists delineate the pharmacophore requirements and binding modalities of synthetic amides, without implying any direct pharmacological activity of its own. Important Notice This product is labeled and intended For Research Use Only (RUO) . It is strictly for use in laboratory settings and is not for diagnostic, therapeutic, or personal use of any kind. It is not intended for human consumption. Researchers should handle this material in accordance with all applicable local, state, and federal regulations.

Properties

CAS No.

53181-99-0

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

3-methyl-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C13H19NO/c1-11(2)10-13(15)14-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15)

InChI Key

GIOFEZBLCNCEBN-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NCCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Molecular Formula: C₁₂H₁₇NO₂ (MW: 207.27 g/mol)
  • Key Differences: Replaces the aliphatic butanamide chain with a benzamide (aromatic) group. Contains a hydroxylated tertiary alcohol substituent (2-hydroxy-1,1-dimethylethyl) instead of a phenethyl group.
  • Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, emphasizing its utility in coordination chemistry.

3-Chloro-N-phenyl-phthalimide

  • Molecular Formula: C₁₄H₈ClNO₂ (MW: 257.67 g/mol)
  • Key Differences: Phthalimide core with a chlorine substituent and phenyl group, contrasting with the aliphatic amide structure of the target compound. Functions as a monomer precursor for polyimides, highlighting its industrial relevance in polymer synthesis . Higher molecular weight and aromaticity confer greater thermal stability compared to 3-methyl-N-(2-phenylethyl)butanamide.

(R)-3-Methyl-N-(2-phenylethyl)pyrrolidine

  • Molecular Formula : C₁₃H₁₉N (MW: 189.30 g/mol)
  • Key Differences: Cyclic pyrrolidine structure vs. acyclic butanamide. Exhibits enantiomeric specificity (84.7% ee) in asymmetric synthesis, relevant to natural alkaloid production (e.g., ant-venom alkaloids) . Lacks the amide group, rendering it more basic and less polar than this compound.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Applications
This compound C₁₃H₁₉NO 205.30 Aliphatic amide Potential pharmaceutical intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Benzamide, hydroxylated Metal-catalyzed C–H functionalization
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Phthalimide, chloro Polyimide monomer synthesis
(R)-3-Methyl-N-(2-phenylethyl)pyrrolidine C₁₃H₁₉N 189.30 Pyrrolidine, phenethyl Alkaloid synthesis

Research Findings and Implications

  • Reactivity : The absence of directing groups (e.g., N,O-bidentate in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) limits this compound’s utility in catalytic reactions . However, its simple structure may favor stability in storage or metabolic pathways.
  • Thermal Properties : Compared to 3-chloro-N-phenyl-phthalimide, the target compound’s lower molecular weight and aliphatic nature suggest reduced thermal resilience, making it less suitable for high-temperature polymer applications .
  • Biological Relevance : While (R)-3-methyl-N-(2-phenylethyl)pyrrolidine is bioactive in alkaloid systems, this compound’s amide group may enhance solubility for drug delivery systems .

Q & A

Basic: How can 3-Methyl-N-(2-phenylethyl)butanamide be synthesized in a laboratory setting?

Methodological Answer:
Synthesis typically involves multi-step organic reactions. For structurally related compounds (e.g., 3-methyl-N-(2-phenylethyl)pyrrolidine), asymmetric synthesis routes using diastereoselective methylation of malate derivatives followed by reductive dehydroxylation have been employed . Key steps include:

  • Protecting Group Strategies : Use of tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates.
  • Catalytic Hydrogenation : To reduce double bonds while preserving stereochemistry.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for enantiomeric purity.
    Validation via NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity.

Basic: What analytical techniques are recommended for identifying and quantifying this compound in complex matrices?

Methodological Answer:
Liquid chromatography coupled with UV detection (LC-UV) is effective, as demonstrated for similar butanamide derivatives:

  • HPLC-UV : Used to resolve structurally analogous chromones in agarwood, achieving retention time precision (±0.1 min) and linearity (R² > 0.995) .
  • Method Validation : Include parameters like LOD (0.5–2.0 µg/mL), LOQ (1.5–6.0 µg/mL), and recovery rates (95–105%).
  • Sample Preparation : Solid-phase extraction (C18 cartridges) to isolate the compound from biological matrices.

Advanced: What mechanisms underlie the quorum sensing inhibitory activity of this compound?

Methodological Answer:
Marine-derived analogs (e.g., 3-methyl-N-(2-phenylethyl)-butyramide) inhibit AHL-dependent signaling by:

  • Competitive Binding : Blocking LuxR-type receptors in Chromobacterium violaceum CV026, suppressing violacein production .
  • Transcriptional Profiling : RNA-seq can identify downregulated genes (e.g., vioA-E operon).
  • Molecular Docking : Simulations (e.g., AutoDock Vina) map interactions between the compound and receptor pockets.
    Key Experimental Design : Co-culture assays with exogenous AHLs and GFP reporter strains (e.g., E. coli JB525) to quantify inhibition.

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:
Discrepancies often stem from assay variability. A systematic approach includes:

  • Standardized Protocols : Fixed bacterial inoculum size (OD₆₀₀ = 0.1) and temperature (37°C).
  • Orthogonal Assays : Cross-validate using GFP reporters and violacein inhibition .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., dose-dependent vs. strain-specific effects).
    Example Workflow :

Replicate experiments under controlled conditions.

Apply statistical tools (ANOVA, PCA) to isolate variables.

Publish negative results to reduce publication bias.

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:
For structurally related butanamides (e.g., ortho-methoxy butyryl fentanyl derivatives):

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or weighing .
  • Storage : Airtight containers at –20°C to prevent hydrolysis.
  • Waste Disposal : Neutralize amide residues with 10% acetic acid before disposal.

Advanced: What strategies optimize the enantiomeric purity of this compound during synthesis?

Methodological Answer:
Chiral Resolution Techniques :

  • Enzymatic Kinetic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer.
  • Chiral Auxiliaries : Evans oxazolidinones direct stereochemistry during alkylation.
    Case Study : Dimethyl (R)-2-methylsuccinate synthesis achieved >80% ee via diastereoselective methylation .
    Quality Control :
  • Chiral HPLC : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases.
  • Polarimetry : Measure specific rotation ([α]ᴅ) to confirm enantiomeric excess.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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